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Compound of Interest

Compound Name:
5-Iodo-3-(trifluoromethyl)pyridin-2-

amine

Cat. No.: B1400607 Get Quote

An In-Depth Comparative Guide to 5-Iodo-3-(trifluoromethyl)pyridin-2-amine for Advanced

Synthesis

Introduction: The Strategic Value of a
Trifluoromethylated Pyridine Building Block
In the landscape of modern drug discovery and agrochemical research, the strategic

incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1]

The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key molecular

properties, including metabolic stability, lipophilicity, and binding affinity, by virtue of its strong

electron-withdrawing nature and steric profile.[2][3][4] When this moiety is installed on a

pyridine ring—a privileged heterocycle present in over 100 FDA-approved drugs—the resulting

building block becomes a powerful tool for medicinal chemists.[5]

This guide provides a comprehensive benchmark analysis of 5-Iodo-3-
(trifluoromethyl)pyridin-2-amine (CAS 911112-05-5), a highly functionalized building block

designed for versatility in complex molecular construction.[6] We will dissect its performance

characteristics, compare its reactivity against structurally similar alternatives, and provide

detailed, field-proven experimental protocols for its application in cornerstone synthetic

transformations. The objective is to equip researchers, scientists, and drug development

professionals with the technical insights needed to effectively leverage this reagent in their

synthetic programs.
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Physicochemical and Reactivity Profile: A
Comparative Overview
The utility of a building block is defined by its inherent physicochemical properties and the

reactivity of its functional groups. 5-Iodo-3-(trifluoromethyl)pyridin-2-amine presents three

key points of chemical diversity: the nucleophilic amino group, the electron-deficient pyridine

core, and the highly reactive carbon-iodine bond, which is an excellent handle for transition

metal-catalyzed cross-coupling reactions.

To contextualize its performance, we compare it against its bromo- and chloro-analogs, which

serve as common, albeit often less reactive, alternatives.

Table 1: Comparative Physicochemical Properties of Halogenated 3-(Trifluoromethyl)pyridin-2-

amines

Property
5-Iodo-3-
(trifluoromethyl)pyr
idin-2-amine

5-Bromo-3-
(trifluoromethyl)pyr
idin-2-amine

5-Chloro-3-
(trifluoromethyl)pyr
idin-2-amine

CAS Number 911112-05-5[6]
20525383 (PubChem

CID)[7]

1347633-80-6

(Typical)

Molecular Formula C₆H₄F₃IN₂[6] C₆H₄BrF₃N₂[7] C₆H₄ClF₃N₂

Molecular Weight 290.01 g/mol 241.01 g/mol [7] 196.56 g/mol

Appearance
Off-white to yellow

solid
Solid Solid

Reactivity of C-X

Bond
Highest Intermediate Lowest

Expert Analysis of Structural Features:
The Trifluoromethyl Group (CF₃): Positioned at the 3-position, this powerful electron-

withdrawing group significantly lowers the pKa of the pyridine nitrogen, reducing its basicity

and propensity for undesired coordination to metal catalysts. This electronic effect also

influences the regioselectivity of further functionalization.[2]
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The Amino Group (-NH₂): As a primary amine, this group is a versatile nucleophile and a key

site for building molecular complexity.[8] Its position ortho to the pyridine nitrogen allows for

potential intramolecular hydrogen bonding and influences the electronic environment of the

ring.

The Halogen (I, Br, Cl): The choice of halogen is a critical decision in synthesis design. The

carbon-iodine bond is significantly weaker than its bromine and chlorine counterparts,

making 5-Iodo-3-(trifluoromethyl)pyridin-2-amine the superior substrate for palladium-

catalyzed cross-coupling reactions. This is due to the faster rate of oxidative addition to the

Pd(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[9] This enhanced

reactivity frequently allows for milder reaction conditions, lower catalyst loadings, and

broader substrate scope compared to bromo- or chloro-pyridines.

Performance Benchmark 1: Suzuki-Miyaura Cross-
Coupling
The Suzuki-Miyaura coupling is an indispensable tool for the formation of C(sp²)–C(sp²) bonds,

enabling the synthesis of biaryl and hetero-biaryl structures prevalent in pharmaceuticals.[10]

The high reactivity of the C-I bond in 5-Iodo-3-(trifluoromethyl)pyridin-2-amine makes it an

ideal substrate for this transformation.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-
Iodo-3-(trifluoromethyl)pyridin-2-amine with
Phenylboronic Acid
This protocol is designed as a robust starting point and can be adapted for a wide range of

boronic acids and esters.

Reagents and Equipment:

5-Iodo-3-(trifluoromethyl)pyridin-2-amine

Phenylboronic acid

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
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Potassium Carbonate (K₂CO₃)

1,4-Dioxane and Water (degassed)

Schlenk flask or microwave vial, magnetic stirrer, heating mantle, inert atmosphere (Argon or

Nitrogen)

Step-by-Step Procedure:

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-Iodo-3-
(trifluoromethyl)pyridin-2-amine (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05

eq), and finely ground K₂CO₃ (2.0 eq).

Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a

concentration of 0.1-0.2 M with respect to the starting iodide.

Degassing: Subject the reaction mixture to three cycles of vacuum-backfilling with argon to

ensure the complete removal of oxygen, which can deactivate the palladium catalyst.

Heating and Monitoring: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the

progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-

Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

[11]

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and

water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash

column chromatography on silica gel to yield the desired 5-phenyl-3-(trifluoromethyl)pyridin-

2-amine.[11]

Causality and Trustworthiness in Protocol Design:
Catalyst Choice: Pd(dppf)Cl₂ is a reliable and commercially available catalyst that is effective

for a broad range of Suzuki couplings involving heteroaryl halides.[12]
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Base and Solvent System: The combination of a carbonate base with a dioxane/water

solvent system is a standard condition that effectively facilitates the transmetalation step of

the catalytic cycle without promoting significant decomposition of the boronic acid.[13]

Inert Atmosphere: The rigorous exclusion of oxygen is paramount for maintaining the

catalytic activity of the Pd(0) species, which is generated in situ. This is a self-validating step;

failure to do so often results in low or no conversion.
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Preparation (Inert Atmosphere)

Reaction Work-up & PurificationCombine Reagents:
- Aryl Iodide (1.0 eq)

- Boronic Acid (1.2 eq)
- Pd(dppf)Cl2 (0.05 eq)

- K2CO3 (2.0 eq)

Add Degassed
Solvents (Dioxane/H2O)

Vacuum-Backfill
with Argon (3x) Heat to 90 °C Monitor by

TLC / LC-MS Cool & QuenchUpon Completion Aqueous Extraction Column Chromatography Final Product
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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